molecular formula C7H7BrN2O2 B12455232 5-Bromo-3-(methylamino)picolinic acid

5-Bromo-3-(methylamino)picolinic acid

Cat. No.: B12455232
M. Wt: 231.05 g/mol
InChI Key: IAXOYSTZEIRUBD-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(methylamino)pyridine-2-carboxylic acid typically involves the bromination of 3-(methylamino)pyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the rate of bromination and avoid over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methylamino)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical solvents are dimethylformamide (DMF) and tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of de-brominated pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds

Scientific Research Applications

5-Bromo-3-(methylamino)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-(methylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(methylamino)pyridine-2-carboxylic acid is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in medicinal chemistry applications, making it a valuable compound for drug development .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

5-bromo-3-(methylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7BrN2O2/c1-9-5-2-4(8)3-10-6(5)7(11)12/h2-3,9H,1H3,(H,11,12)

InChI Key

IAXOYSTZEIRUBD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)C(=O)O

Origin of Product

United States

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